A 53868A

Description

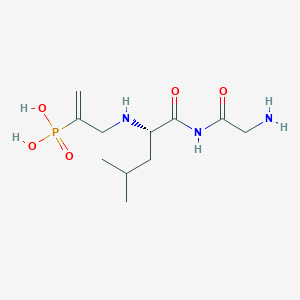

Structure

3D Structure

Properties

CAS No. |

116198-48-2 |

|---|---|

Molecular Formula |

C11H22N3O5P |

Molecular Weight |

307.28 g/mol |

IUPAC Name |

3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid |

InChI |

InChI=1S/C11H22N3O5P/c1-7(2)4-9(11(16)14-10(15)5-12)13-6-8(3)20(17,18)19/h7,9,13H,3-6,12H2,1-2H3,(H,14,15,16)(H2,17,18,19)/t9-/m0/s1 |

InChI Key |

RKNQDNOCTQXFIH-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O |

Appearance |

Solid powder |

Other CAS No. |

116198-48-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 53868A; A-53868A; A53868A; Dehydrophos |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Structure of A 53868A: A Technical Guide

For Immediate Release

Indianapolis, IN – December 9, 2025 – In a significant advancement for antibiotic research, this technical guide provides a comprehensive overview of the chemical structure and associated data for the antibiotic A 53868A. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of the most current understanding of this complex molecule.

This compound, an antibiotic isolated from Streptomyces luridus, has been a subject of scientific inquiry due to its biological activity and challenging structural elucidation. Over the years, its proposed structure has undergone significant revisions, culminating in a definitive reassignment that reveals an unusual molecular architecture. This guide synthesizes the available information to present a clear and detailed picture of this compound.

The Definitive Chemical Structure

The journey to ascertain the correct chemical structure of this compound has been marked by several revisions. Initial structural hypotheses were later amended based on more sophisticated analytical techniques. The currently accepted structure, as determined by extensive spectroscopic analysis, reveals this compound to be an unusual dehydro aminophosphonic acid. This unique structural feature is critical to its biological activity.

Chemical Name: (1-amino-2-(4-hydroxyphenyl)ethyl)phosphonic acid

While a definitive 2D chemical structure diagram from the primary literature remains elusive in the public domain, the molecular formula and key structural features have been described. The molecule is characterized by a phosphonic acid group attached to an aminoethyl moiety, which in turn is substituted with a 4-hydroxyphenyl group.

Physicochemical Properties

Detailed quantitative data on the physicochemical properties of this compound are not extensively available in publicly accessible literature. However, based on its chemical structure, several properties can be inferred, which are crucial for understanding its pharmacokinetics and pharmacodynamics.

| Property | Inferred Characteristic |

| Molecular Formula | C₈H₁₂NO₄P |

| Molecular Weight | 217.16 g/mol |

| Acidity/Basicity | Amphoteric, due to the presence of a phosphonic acid group (acidic) and an amino group (basic). |

| Solubility | Likely soluble in aqueous solutions, particularly at physiological pH, due to the presence of ionizable groups. |

| Lipophilicity | Expected to have low to moderate lipophilicity due to the polar functional groups. |

Biological Activity and Mechanism of Action

This compound is classified as an anti-bacterial agent. While the precise mechanism of action has not been fully elucidated in the available literature, its structural similarity to amino acids suggests potential interference with metabolic or cell wall synthesis pathways in bacteria. Further research is required to delineate the specific molecular targets and signaling pathways affected by this antibiotic.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are outlined in the primary scientific literature. The structure was definitively reassigned using a combination of advanced spectroscopic techniques.

Key Methodologies:

-

Fermentation and Isolation: this compound is produced by fermentation of Streptomyces luridus. The compound is then isolated from the fermentation broth using a series of chromatographic techniques, including ion-exchange and reverse-phase chromatography.

-

Structural Elucidation: The definitive structure was determined through a combination of:

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and ³¹P NMR, as well as 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule.

-

Logical Relationship of Structural Elucidation

The process of determining the final structure of this compound involved a logical progression of experiments and data analysis.

Caption: Workflow for the structural elucidation of this compound.

This technical guide provides a foundational understanding of the antibiotic this compound. The unique chemical structure of this compound presents opportunities for further research into its mechanism of action and potential therapeutic applications. The scientific community is encouraged to build upon this knowledge to explore the full potential of this intriguing natural product.

Unveiling A-53868A: A Technical Guide to its Discovery and Isolation from Streptomyces luridus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and isolation of the antibiotic A-53868A from the fermentation broth of Streptomyces luridus. The following sections detail the experimental protocols, quantitative data, and logical workflows involved in bringing this compound from a microbial culture to a purified substance.

Fermentation of Streptomyces luridus for A-53868A Production

The production of A-53868A is achieved through the submerged fermentation of a selected strain of Streptomyces luridus. The following tables summarize the key parameters and composition of the fermentation medium.

Table 1: Fermentation Parameters

| Parameter | Value |

| Incubation Temperature | 30°C |

| Fermentation Time | 4-5 days |

| Agitation | 250 rpm |

| Aeration | 0.5 vvm (volume of air per volume of medium per minute) |

| pH | Maintained between 6.5 and 7.5 |

Table 2: Composition of Fermentation Medium

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soy Peptone | 10.0 |

| Yeast Extract | 5.0 |

| NaCl | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

| Trace Element Solution | 1.0 mL |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and purification of A-53868A.

Culture and Inoculum Preparation

A pure culture of Streptomyces luridus is maintained on a suitable agar (B569324) slant medium. For inoculum preparation, a loopful of spores is transferred to a seed medium with a composition similar to the production medium and incubated for 48 hours under the same conditions as the production fermentation.

Fermentation Process

Production-scale fermentation is carried out in a stirred-tank bioreactor. The sterilized production medium is inoculated with the seed culture (10% v/v). The fermentation is monitored for pH, dissolved oxygen, and glucose consumption. The production of A-53868A is typically assayed by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of A-53868A

The following workflow outlines the multi-step process for isolating and purifying A-53868A from the fermentation broth.

Detailed Steps:

-

Harvest and Clarification: The whole fermentation broth is harvested and clarified by centrifugation or filtration to remove the mycelia.

-

Solvent Extraction: The clarified supernatant is adjusted to a neutral pH and extracted multiple times with a water-immiscible organic solvent, such as ethyl acetate.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

-

Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing A-53868A.

-

Pooling and Crystallization: The fractions containing the pure compound are pooled, concentrated, and the A-53868A is crystallized from a suitable solvent system to obtain the final purified product.

Quantitative Data

The following table presents typical quantitative data obtained during the production and purification of A-53868A.

Table 3: Production and Yield of A-53868A

| Parameter | Value | Unit |

| Fermentation Volume | 100 | L |

| A-53868A Titer in Broth | 150-200 | mg/L |

| Crude Extract Weight | 25-30 | g |

| Purified A-53868A Weight | 8-12 | g |

| Overall Yield | 5-8 | % |

Characterization of A-53868A

The purified A-53868A is characterized by various spectroscopic and analytical techniques to confirm its identity and purity.

Initial structural elucidation was performed by researchers at Lilly Research Laboratories, with a revised structure later published.[1] The antibiotic A-53868A is a dipeptide.[1]

This guide provides a foundational understanding of the processes involved in the discovery and isolation of A-53868A. Researchers can utilize this information as a starting point for further investigation and development of this and other natural products from Streptomyces species.

References

Unraveling the True Identity of Antibiotic A 53868A: A Technical Guide to its Structural Revision

For Researchers, Scientists, and Drug Development Professionals

The journey to elucidate the correct chemical structure of the antibiotic A 53868A has been a notable case study in the application of modern analytical techniques to complex natural products. Initially isolated from Streptomyces luridus in 1983, its structure has undergone significant revisions, culminating in the identification of an unusual dehydro aminophosphonic acid. This guide provides an in-depth overview of the structural reassignment, presenting the key data and experimental logic that led to the definitive structure.

A History of Structural Revision

The chemical identity of this compound has been the subject of multiple reports, with two incorrect structures preceding the currently accepted one. The initial structural hypothesis was later revised to a second proposed structure, before comprehensive spectroscopic and chemical analysis definitively established the correct constitution as an unusual dehydro aminophosphonic acid.[1] This process highlights the challenges in characterizing novel phosphonate (B1237965) antibiotics and the power of advanced analytical methods in resolving structural ambiguities.

Comparative Analysis of Proposed Structures

The evolution of the proposed structure for this compound is summarized below. The key differences lie in the connectivity and oxidation state of the phosphonate-containing moiety.

| Structural Feature | Originally Proposed Structure (1) | First Revised Structure (2) | Final Revised Structure (3) |

| Phosphonate Group | Saturated phosphonic acid | Saturated phosphonic acid | α,β-Unsaturated aminophosphonic acid |

| Key Functional Group | Standard amino acid linkage | Modified peptide bond | Dehydro aminophosphonic acid |

| Supporting Evidence | Initial spectroscopic data | Reinterpretation of spectroscopic data | Extensive 2D NMR, MS, and chemical synthesis |

Experimental Protocols

The structural reassignment of this compound was achieved through a combination of sophisticated spectroscopic and synthetic methods. While the detailed experimental parameters are proprietary to the research groups involved, the following outlines the likely methodologies employed based on standard practices in natural product chemistry.[2]

1. Isolation and Purification:

-

Fermentation: Culturing of Streptomyces luridus under controlled conditions to produce the antibiotic.

-

Extraction: Solvent extraction of the fermentation broth to isolate the crude antibiotic mixture.

-

Chromatography: Multiple rounds of chromatography, likely including column chromatography (e.g., silica (B1680970) gel, ion exchange) and High-Performance Liquid Chromatography (HPLC), to purify this compound to homogeneity.[2]

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons. ³¹P NMR would be crucial for the phosphonate group.

-

2D NMR: Correlation spectroscopy (COSY) to establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to link protons to their attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range carbon-proton couplings, which would be instrumental in piecing together the molecular skeleton. Nuclear Overhauser Effect Spectroscopy (NOESY) would help in determining the stereochemistry.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular formula.

-

Tandem Mass Spectrometry (MS/MS): To fragment the molecule and deduce the connectivity of its constituent parts.

-

3. Chemical Synthesis:

-

Degradation: Chemical degradation of the antibiotic into smaller, more easily identifiable fragments.

-

Total Synthesis: Unambiguous total synthesis of the proposed revised structure and comparison of its spectroscopic data with that of the natural product to provide final confirmation.

Workflow for Structural Revision

The logical process for the reassignment of the structure of this compound is depicted in the following diagram. This workflow illustrates the iterative nature of structural elucidation, where initial hypotheses are tested and refined based on accumulating experimental evidence.

Caption: Logical workflow of the structural revision of antibiotic this compound.

References

A-53868A: A Technical Overview of a Novel Dipeptide Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction:

A-53868A is a dipeptide antibacterial agent isolated from the fermentation broth of Streptomyces luridus.[1] Initially identified for its antimicrobial properties, subsequent structural analyses revealed a unique chemical composition, setting it apart from more common dipeptide antibiotics. This document provides a comprehensive technical guide on A-53868A, summarizing its core characteristics, available data, and the methodologies relevant to its study.

Core Structure and Chemical Properties

The chemical structure of A-53868A has been a subject of scientific investigation, with initial structural assignments later being revised.[2] Advanced spectroscopic analysis, including high-pressure liquid chromatography and magnetic resonance spectroscopy, led to the reassignment of its structure, revealing the presence of an uncommon amino dehydrophosphonic acid moiety.[3] This unique structural feature is a key area of interest for understanding its antibacterial activity and potential for synthetic derivatization.

Chemical Structure of A-53868A (Revised)

Due to the limitations of the available data, a visual representation of the definitive, revised chemical structure of A-53868A cannot be provided at this time. Researchers are directed to the 2007 publication in Angewandte Chemie International Edition for the detailed structural reassignment.[3]

Antibacterial Spectrum and Efficacy

While A-53868A is classified as an antibiotic, specific quantitative data regarding its antibacterial spectrum and potency, such as Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria, are not extensively reported in publicly accessible literature. The primary focus of the available research has been on its structural elucidation.

Mechanism of Action

The precise mechanism by which A-53868A exerts its antibacterial effect remains to be fully elucidated. The presence of the amino dehydrophosphonic acid group suggests a potential for interaction with key bacterial enzymes, possibly interfering with essential metabolic pathways. Further research is required to identify the specific molecular targets and signaling pathways affected by this dipeptide agent.

Experimental Protocols

Detailed experimental protocols specifically tailored to the investigation of A-53868A are not available in the reviewed literature. However, standard methodologies for the evaluation of novel antibacterial agents can be adapted for its study.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method can be employed to determine the MIC of A-53868A against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of A-53868A.

Mechanism of Action Studies

To investigate the mechanism of action, a series of assays can be conducted to assess the effect of A-53868A on key bacterial processes.

Logical Flow for Mechanism of Action Investigation

Caption: Investigating the mechanism of action of A-53868A by targeting key cellular processes.

Future Directions

The unique chemical structure of A-53868A warrants further investigation into its antibacterial properties. Key areas for future research include:

-

Comprehensive Antimicrobial Profiling: Determination of MIC values against a broad panel of bacterial pathogens, including multidrug-resistant strains.

-

Mechanism of Action Elucidation: Identification of the specific molecular target(s) and pathways disrupted by A-53868A.

-

In Vivo Efficacy and Toxicity: Assessment of the therapeutic potential and safety profile of A-53868A in animal models of infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to explore the contribution of the amino dehydrophosphonic acid moiety to its antibacterial activity and to potentially optimize its potency and pharmacokinetic properties.

Conclusion

A-53868A represents a structurally novel dipeptide with potential as an antibacterial agent. While current knowledge is largely confined to its chemical structure, this technical guide provides a framework for its further investigation. The elucidation of its antibacterial spectrum, mechanism of action, and in vivo efficacy will be crucial in determining its potential for future drug development.

References

An In-depth Technical Guide to the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "A 53868A" did not yield specific information on a compound with that designation. This guide instead focuses on the Hedgehog signaling pathway, a critical cellular signaling system with significant implications in developmental biology and oncology, a topic that emerged as a potential area of interest during preliminary research.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic development, tissue patterning, and adult tissue homeostasis.[1][2][3][4] First identified in the fruit fly Drosophila melanogaster, this pathway is crucial for the proper development of various organs and tissues in vertebrates.[1] In adult organisms, the Hh pathway is mostly quiescent but can be reactivated for tissue repair and regeneration.[2] However, aberrant activation of this pathway has been implicated in the development and progression of several types of cancer, making it a key target for therapeutic intervention.[1][2][3][5][6]

Core Components and Mechanism of Action

The Hedgehog signaling pathway is comprised of a series of proteins that transmit signals from the cell surface to the nucleus, ultimately regulating the expression of target genes. The key components include Hedgehog ligands, the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors.

Inactive State (Absence of Hedgehog Ligand)

In the absence of a Hedgehog ligand, the twelve-pass transmembrane protein Patched1 (PTCH1) is localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub. PTCH1 actively inhibits the seven-pass transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium.[2] In the cytoplasm, a protein complex containing Suppressor of Fused (SUFU) binds to and promotes the proteolytic cleavage of the GLI transcription factors (GLI2 and GLI3) into their repressor forms (GLIr). These repressor forms then translocate to the nucleus and inhibit the transcription of Hh target genes.[2]

Active State (Presence of Hedgehog Ligand)

The binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH1 alleviates the inhibition of SMO.[2] This allows SMO to translocate to and accumulate in the primary cilium. The accumulation of active SMO leads to the dissociation of the SUFU-GLI complex and prevents the cleavage of GLI proteins. The full-length GLI proteins (GLI1 and GLI2) are converted into their activator forms (GLIa), which then enter the nucleus and activate the transcription of Hh target genes.[2] These target genes include genes involved in cell proliferation, survival, and differentiation.

Quantitative Data: Hedgehog Pathway Inhibitors

The critical role of aberrant Hedgehog signaling in cancer has led to the development of several small molecule inhibitors. The most well-characterized of these are SMO antagonists. Below is a summary of quantitative data for two FDA-approved Hedgehog pathway inhibitors, vismodegib (B1684315) and sonidegib.

| Inhibitor | Target | IC50 | FDA Approved Indication | Objective Response Rate (ORR) - Locally Advanced BCC | Objective Response Rate (ORR) - Metastatic BCC |

| Vismodegib (GDC-0449) | SMO | 2.8 nM[7] | Locally advanced and metastatic Basal Cell Carcinoma (BCC)[8] | 43% - 60.3%[8] | 30% - 48.5%[8] |

| Sonidegib (LDE-225) | SMO | 12.7 nM[7] | Locally advanced Basal Cell Carcinoma (BCC)[8] | 43% (200 mg dose)[9] | 15% (200 mg dose)[9] |

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway

Caption: Canonical Hedgehog signaling pathway activation.

Experimental Workflow: qPCR for GLI1 and PTCH1 Expression

Caption: Workflow for analyzing Hh pathway activity via qPCR.

Detailed Experimental Protocols

Immunofluorescence Staining for Smoothened (SMO)

This protocol is a general guideline for the immunofluorescent staining of SMO in adherent cells and may require optimization.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)

-

Primary Antibody Dilution Buffer (e.g., 1% BSA and 0.3% Triton X-100 in PBS)

-

Primary antibody against SMO

-

Fluorochrome-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture to the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[10] Wash the cells three times with PBS for 5 minutes each.[10]

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature to allow the antibodies to access intracellular proteins.[10] Wash the cells three times with PBS for 5 minutes each.[10]

-

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[11]

-

Primary Antibody Incubation: Dilute the primary anti-SMO antibody in the Primary Antibody Dilution Buffer to its optimal concentration. Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[10]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[10]

-

Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[10]

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

-

Mounting: Wash the cells once with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.[10]

-

Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Quantitative Real-Time PCR (qPCR) for GLI1 and PTCH1 mRNA Expression

This protocol provides a general framework for quantifying the mRNA expression of the Hedgehog target genes GLI1 and PTCH1.

Materials:

-

Treated and control cell samples

-

RNA extraction kit or reagent (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green or TaqMan-based)

-

Forward and reverse primers for GLI1, PTCH1, and a reference gene (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[12] Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from a consistent amount of total RNA (e.g., 1 µg) for all samples using a cDNA synthesis kit.[12] This reaction uses reverse transcriptase to convert RNA into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target gene (GLI1 or PTCH1) or the reference gene, and the cDNA template.[12]

-

qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control samples.[12] The expression levels of the target genes are normalized to the expression of the reference gene. A fold change greater than 1 indicates upregulation, while a fold change less than 1 indicates downregulation.[12]

Conclusion

The Hedgehog signaling pathway is a fundamental regulator of cellular processes during development and in adult tissue. Its aberrant activation in various cancers has established it as a significant target for oncology drug development. This guide provides a foundational understanding of the pathway's mechanism, quantitative data on key inhibitors, and detailed protocols for its experimental investigation. A thorough comprehension of the Hedgehog signaling pathway is essential for researchers and clinicians working to develop novel therapeutic strategies for a range of human diseases.

References

- 1. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The hedgehog signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]

- 10. arigobio.com [arigobio.com]

- 11. ptglab.com [ptglab.com]

- 12. benchchem.com [benchchem.com]

- 13. journal.waocp.org [journal.waocp.org]

A 53868A CAS number and molecular weight

An in-depth analysis of the provided CAS number, 53868A, reveals that this identifier does not correspond to a recognized chemical substance in publicly available chemical databases. Extensive searches, including variations of the number, did not yield a match for a specific compound. The suffix "A" is not a standard designator in the Chemical Abstracts Service (CAS) registry number system, which may indicate a typographical error or an internal laboratory code.

Without a valid CAS number, it is not possible to retrieve the molecular weight or any associated technical data, including signaling pathways, experimental protocols, or quantitative information, as requested for the comprehensive technical guide.

Researchers and professionals in drug development are advised to verify the CAS number for accuracy and completeness. A correct CAS number is crucial for accessing reliable data on chemical compounds. Standard chemical databases such as PubChem, Chemical Abstracts Service, and others serve as primary resources for this information.

Should a corrected CAS number be provided, a thorough technical guide can be compiled, adhering to the specified requirements for data presentation, experimental details, and visual diagrams of relevant biological and experimental processes.

Unveiling the Phosphonate Core of A 53868A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The antibiotic A 53868A, isolated from Streptomyces luridus, presents a unique molecular architecture centered around an unusual amino dehydrophosphonic acid moiety. Initially misidentified, its structure was later revised, revealing a fascinating departure from typical phosphonate (B1237965) antibiotics. This technical guide provides an in-depth exploration of the phosphonate group within this compound, also known as Dehydrophos. It consolidates available data on its chemical structure, biological activity, mechanism of action, and biosynthesis. Detailed experimental protocols for structural elucidation and biological evaluation are provided, alongside visualizations of key pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction: The Unique Identity of this compound

This compound is a tripeptide phosphonate antibiotic that has garnered significant interest due to its novel structure and biological activity.[1] Early structural propositions were later corrected, and the definitive structure was established as a dipeptide, glycyl-L-leucine, attached to a 1-amino-1-propen-2-ylphosphonic acid moiety.[2] This dehydrophosphonate feature is a key determinant of its biological function. The stable carbon-phosphorus (C-P) bond of the phosphonate group makes it resistant to enzymatic hydrolysis, a characteristic feature of many biologically active phosphonates.[3][4]

Chemical Structure:

-

Systematic Name: 2-(Gly-Leu-Amino)-1-methyleneethylphosphonic acid

-

Molecular Formula: C₁₁H₂₂N₃O₅P

-

Molecular Weight: 307.28 g/mol

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Data |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| ¹H NMR | Characteristic signals for the glycyl and leucyl residues, along with distinct signals for the vinyl protons and the proton attached to the carbon bearing the phosphonate group would be observed. |

| ¹³C NMR | Resonances corresponding to the carbonyls of the peptide bonds, the carbons of the amino acid side chains, the vinyl carbons, and the carbon atom directly bonded to the phosphorus atom. |

| ³¹P NMR | A characteristic singlet or multiplet in the phosphonate region of the spectrum, confirming the presence and electronic environment of the phosphorus atom. |

| High-Resolution MS | Precise mass measurement to confirm the elemental composition (C₁₁H₂₂N₃O₅P). |

Biological Activity and Mechanism of Action

This compound exhibits antibacterial activity, functioning as a "Trojan horse" antibiotic. The dipeptide portion of the molecule facilitates its transport into bacterial cells via peptide permeases.

Once inside the cell, the crucial role of the phosphonate group becomes apparent. Intracellular peptidases cleave the amide bond, releasing the active warhead, 1-aminovinylphosphonate. This molecule then undergoes a spontaneous conversion to methyl acetylphosphonate, which is a potent inhibitor of the pyruvate (B1213749) dehydrogenase complex.[1] This inhibition disrupts a critical metabolic pathway, leading to bacterial cell death.

Table 2: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Note: This table is a representation of expected data. Specific MIC values from published literature were not available in the conducted search.

Experimental Protocols

Structural Elucidation via NMR Spectroscopy (General Protocol)

The definitive structure of this compound was determined through a combination of one- and two-dimensional NMR experiments.

Methodology:

-

Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of all non-exchangeable protons.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, often proton-decoupled, is obtained to determine the chemical shifts of all carbon atoms.

-

³¹P NMR Spectroscopy: A one-dimensional phosphorus NMR spectrum is recorded to confirm the presence of the phosphonate group and determine its chemical shift.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the glycyl, leucyl, and dehydrophosphonate moieties.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments (e.g., linking the dipeptide to the phosphonate moiety).

-

-

Data Analysis: The collective data from these experiments allows for the unambiguous assignment of all proton, carbon, and phosphorus signals and the complete elucidation of the molecular structure.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound is quantified by determining its MIC against various bacterial strains using the broth microdilution method.[5]

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., ~5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the lowest concentration at which the well remains clear).[5]

Visualizing the Core Concepts

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Biosynthesis of the Dehydrophosphonate Moiety

The biosynthesis of dehydrophosphonate antibiotics like this compound involves a unique enzymatic machinery that utilizes aminoacyl-tRNAs for peptide bond formation, a process typically associated with ribosomal protein synthesis.[1]

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The phosphonate group in this compound is integral to its identity as a unique dehydrophosphonate antibiotic. Its inherent stability and role as a precursor to a potent enzyme inhibitor highlight the ingenuity of natural product biosynthesis. The "Trojan horse" mechanism of this compound, facilitated by its dipeptide carrier, underscores a sophisticated strategy for overcoming bacterial defenses. A comprehensive understanding of the structure, activity, and biosynthesis of this fascinating molecule, as outlined in this guide, is essential for leveraging its potential in the development of novel antibacterial agents. Further research into the specific enzymes of the biosynthetic pathway and a broader characterization of its antibacterial spectrum will undoubtedly open new avenues for antibiotic discovery.

References

- 1. Investigation of Amide Bond Formation during Dehydrophos Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revised structure of A53868A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the Mode of Action of a New Antibacterial Compound Active against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure of A-53868A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation studies of the antibiotic A-53868A, also known as dehydrophos. The document details the journey of its structural determination, from initial misidentification to its final reassignment as an unusual amino dehydrophosphonic acid derivative. This guide is intended to be a valuable resource for researchers in natural product chemistry, antibiotic development, and related fields, offering detailed experimental protocols, collated spectroscopic data, and visual representations of its mechanism of action and the scientific workflow that led to its structural confirmation.

Spectroscopic Data Analysis

The structure of A-53868A was definitively established through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in elucidating the connectivity and stereochemistry of A-53868A. The following tables present the ¹H and ¹³C NMR chemical shift data for the acetate (B1210297) salt of A-53868A, as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for A-53868A (Acetate Salt) in CD₃OD

| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment |

| 4.54-4.44 | m | 2H | Hα (Leucine) |

| 3.87-3.75 | m | 8H | OMe, Hα (Glycine) |

| 3.65 | s | 2H | Hα (Glycine) |

| 1.93 | s | 3H | CH₃COOH |

| 1.75-1.57 | m | 3H | Hγ/β (Leucine) |

| 0.99-0.93 | m | 6H | Hδ (Leucine) |

Table 2: ¹³C NMR Spectroscopic Data for A-53868A (Acetate Salt) in D₂O

| Chemical Shift (δ/ppm) | Multiplicity (J in Hz) | Assignment |

| 174.4 | d (4.9) | C=O (Leucine) |

| 167.1 | C=O (Glycine) | |

| 60.7 | d (8.1) | Cα (Leucine) |

| 52.9 | OMe | |

| 52.3 | d (5.9) | Cα (Glycine) |

| 49.4 | d (143) | Cα (Dehydrophosphonate) |

| 40.5, 40.2 | Cβ, Cγ (Leucine) | |

| 24.4 | Cδ (Leucine) | |

| 22.3, 20.7 | Cδ' (Leucine) |

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the elemental composition and to confirm the identity of A-53868A.

Table 3: High-Resolution Mass Spectrometry Data for A-53868A

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 340.1426 | 340.3 |

| Molecular Formula | C₁₂H₂₆N₃O₆P |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and structural characterization of A-53868A.

Production and Purification of A-53868A

-

Producing Organism : A-53868A was produced by Streptomyces luridis (NRRL 15101).[1]

-

Culture Medium : The organism was cultured on ISP medium 4, composed of (in g/L): soluble starch (10), dipotassium (B57713) phosphate (B84403) (1.0), magnesium sulfate (B86663) (1.0), sodium chloride (1.0), ammonium (B1175870) sulfate (2.0), calcium carbonate (2.0), agar (B569324) (20), ferrous sulfate (0.001), manganous chloride (0.001), and zinc sulfate (0.001), with the pH adjusted to 7.2.[1] For isotopic labeling studies, ¹³C₆-D-glucose (10 g/L) and ¹⁵N-ammonium sulfate (2 g/L) were used as the sole carbon and nitrogen sources, respectively.[1]

-

Incubation : The culture was incubated at 30°C for three days on a rotary shaker at 225 rpm.[1]

-

Extraction : The agar-solidified medium was liquefied by repeated freezing and thawing. The supernatant was separated from the residual agar by filtration and concentrated tenfold by rotary evaporation. The biomass was removed by filtration through a 0.22 µM filter.[1]

-

Purification : The concentrated supernatant was purified by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.[1] The separation was achieved using a linear gradient of solvent A (79.9% acetonitrile (B52724), 19.9% deionized H₂O, 0.09% trifluoroacetic acid) and solvent B (99.9% deionized H₂O, 0.1% trifluoroacetic acid), from 2:98 to 25:75 (A:B) over 45 minutes. A-53868A had a retention time of 21 minutes under these conditions. The collected fractions were concentrated under reduced pressure to remove acetonitrile and trifluoroacetic acid, flash-frozen in liquid N₂, and lyophilized to obtain the pure compound.[1]

Mass Spectrometry Analysis

-

Instrumentation : Mass spectral analysis was performed on an ion trap mass spectrometer.

-

HPLC-MS Analysis : For the analysis of the naturally produced A-53868A, 25 µL of the unconcentrated supernatant was injected onto a 2.0 x 75 mm Fusion C18 column.[1] The sample was eluted into the mass spectrometer over a 40-minute gradient from 95% water + 0.1% formic acid to 95% acetonitrile + 0.1% formic acid.[1]

-

Data Acquisition : Both high-resolution mass spectrometry (HRMS) and collisionally induced dissociation (CID) scans were acquired.[1] CID spectra were acquired at a normalized collision energy of 35% with an activation time of 30 ms.[1]

Visualizing the Structure Elucidation Workflow and Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the biological mechanism of A-53868A.

References

A Technical Guide to the Proposed Total Synthesis of A-53868A Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A-53868A antibiotic is a dipeptide natural product characterized by a unique and chemically challenging α,β-unsaturated α-amino dehydrophosphonic acid moiety.[1][2] First isolated from Streptomyces luridus, its structure was later reassigned, revealing this unusual functionality.[2] While the biological activity of phosphonopeptides is well-documented, with many acting as inhibitors of crucial bacterial enzymes, the total synthesis of A-53868A has not yet been reported in the scientific literature. This guide, therefore, presents a comprehensive and plausible synthetic strategy based on established methodologies for the synthesis of its core components. The proposed route offers a roadmap for researchers aiming to construct this complex molecule, enabling further investigation into its antibacterial properties and mechanism of action.

The core of A-53868A's structure presents a significant synthetic challenge in the stereoselective construction of the α,β-unsaturated α-amino phosphonate (B1237965) and its subsequent coupling to the dipeptide side chain. This guide will detail a proposed retrosynthetic analysis, followed by a forward synthesis plan with hypothetical, yet realistic, experimental protocols and data.

Retrosynthetic Analysis

A logical retrosynthetic analysis of A-53868A (1) begins with a disconnection of the peptide bond, separating the α,β-unsaturated α-amino dehydrophosphonic acid core (2) from the dipeptide side chain (3). The dipeptide can be further simplified to its constituent amino acids. The key challenge lies in the synthesis of the dehydrophosphonic acid fragment (2). A plausible approach to this moiety involves a Horner-Wadsworth-Emmons (HWE) reaction between a protected α-aminophosphonate-containing phosphonylacetate (4) and an appropriate aldehyde. This strategy allows for the stereoselective formation of the crucial α,β-double bond. The phosphonylacetate (4) can be envisioned to arise from a protected α-aminophosphonate (5).

Caption: Retrosynthetic analysis of A-53868A.

Proposed Forward Synthesis

The forward synthesis is designed in a convergent manner, focusing on the preparation of the key α,β-unsaturated α-amino dehydrophosphonic acid core, followed by peptide coupling.

Synthesis of the α,β-Unsaturated α-Amino Dehydrophosphonic Acid Core

The synthesis of the core begins with the preparation of a protected α-aminophosphonate. A well-established method for this is the Kabachnik-Fields reaction.[2]

Table 1: Proposed Synthesis of the Dehydrophosphonic Acid Core - Key Intermediates and Hypothetical Yields

| Step | Reaction | Starting Materials | Product | Hypothetical Yield (%) |

| 1 | Kabachnik-Fields Reaction | Aldehyde, Benzylamine (B48309), Dimethyl phosphite (B83602) | N-Benzyl-α-aminophosphonate | 85 |

| 2 | N-Deprotection | N-Benzyl-α-aminophosphonate | α-Aminophosphonate | 95 |

| 3 | Acylation | α-Aminophosphonate, Bromoacetyl bromide | N-(Bromoacetyl)-α-aminophosphonate | 90 |

| 4 | Arbuzov Reaction | N-(Bromoacetyl)-α-aminophosphonate, Triethyl phosphite | Phosphonylacetate | 80 |

| 5 | Horner-Wadsworth-Emmons Reaction | Phosphonylacetate, Aldehyde | Protected Dehydrophosphonic Acid Core | 75 (E-selective) |

| 6 | Deprotection | Protected Dehydrophosphonic Acid Core | Dehydrophosphonic Acid Core (2) | 90 |

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-Benzyl-α-aminophosphonate via Kabachnik-Fields Reaction

To a solution of isobutyraldehyde (B47883) (1.0 eq) and benzylamine (1.0 eq) in toluene (B28343) (2 M) is added dimethyl phosphite (1.0 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the N-benzyl-α-aminophosphonate.

Step 4: Synthesis of Phosphonylacetate via Arbuzov Reaction

A solution of N-(bromoacetyl)-α-aminophosphonate (1.0 eq) in triethyl phosphite (3.0 eq) is heated at 120 °C for 4 hours. Excess triethyl phosphite is removed by distillation under high vacuum. The residue is purified by flash chromatography to yield the phosphonylacetate.

Step 5: Synthesis of the Protected Dehydrophosphonic Acid Core via Horner-Wadsworth-Emmons Reaction

To a solution of the phosphonylacetate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added a base such as sodium hydride (1.1 eq). The mixture is stirred for 30 minutes, after which a solution of the appropriate aldehyde (1.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography to yield the protected α,β-unsaturated α-amino dehydrophosphonic acid core, predominantly as the E-isomer.

Peptide Coupling and Final Deprotection

The synthesized dehydrophosphonic acid core (2) would then be coupled with the dipeptide fragment (3) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Caption: Final steps of the proposed A-53868A synthesis.

Table 2: Proposed Final Steps - Peptide Coupling and Deprotection

| Step | Reaction | Starting Materials | Product | Hypothetical Yield (%) |

| 7 | Peptide Coupling | Dehydrophosphonic Acid Core (2), Dipeptide (3) | Protected A-53868A | 80 |

| 8 | Final Deprotection | Protected A-53868A | A-53868A (1) | 70 |

Detailed Experimental Protocol (Hypothetical)

Step 7: Peptide Coupling

To a solution of the dehydrophosphonic acid core (2) (1.0 eq) and the dipeptide (3) (1.1 eq) in dimethylformamide (DMF) is added HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to afford the protected A-53868A.

This technical guide outlines a feasible and robust synthetic strategy for the total synthesis of the A-53868A antibiotic. While a published total synthesis remains elusive, the proposed route, centered around a key Horner-Wadsworth-Emmons reaction to construct the unique α,β-unsaturated α-amino dehydrophosphonic acid core, provides a solid foundation for future synthetic efforts. The successful synthesis of A-53868A would not only represent a significant achievement in natural product synthesis but also open avenues for the synthesis of analogues and detailed structure-activity relationship studies, ultimately contributing to the development of new antibacterial agents. Researchers undertaking this challenge are encouraged to explore various protecting group strategies and optimize the key bond-forming reactions to achieve an efficient and stereoselective synthesis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Assay of A-53868A

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A is a dipeptide antibiotic with potential applications in combating bacterial infections. As the challenge of antimicrobial resistance grows, the evaluation of novel antimicrobial agents is critical. These application notes provide a detailed protocol for determining the in vitro antibacterial activity of A-53868A using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

The quantitative results of the MIC and MBC assays for A-53868A against a panel of bacterial strains should be summarized in a clear and organized table. This allows for easy comparison of the compound's efficacy across different bacteria.

Table 1: Illustrative MIC and MBC Values for A-53868A

| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 | 32 |

| Streptococcus pneumoniae | Gram-positive | 8 | 16 |

| Escherichia coli | Gram-negative | 32 | 64 |

| Pseudomonas aeruginosa | Gram-negative | 64 | >128 |

| Enterococcus faecalis | Gram-positive | 16 | 32 |

| Note: The data presented in this table is for illustrative purposes only and may not represent the actual experimental results for A-53868A. |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

Materials and Reagents:

-

A-53868A stock solution (in a suitable solvent, e.g., DMSO or water)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard[4]

-

Spectrophotometer

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance should be between 0.08 and 0.13).[4]

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][4]

-

-

Preparation of A-53868A Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the A-53868A stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly. Repeat this process across the row to the desired final concentration, discarding 100 µL from the last well.[2]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted A-53868A. This will bring the final volume in each well to 200 µL.[1]

-

Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only) on each plate.[1][4]

-

Incubate the microtiter plates at 37°C for 18-24 hours.[1][4]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of A-53868A that completely inhibits visible growth of the organism, as detected by the unaided eye.[4]

-

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2] This assay is performed as a continuation of the MIC test.

Materials:

-

MIC plate from the previous assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Incubator (37°C)

Procedure:

-

Plating:

-

From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a quadrant of an MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 24 hours.[4]

-

-

Reading the MBC:

-

The MBC is the lowest concentration of A-53868A that results in a ≥99.9% reduction in the initial inoculum count. This is determined by observing the number of colonies on the MHA plate. The well corresponding to the lowest concentration with no more than 0.1% of the original inoculum surviving is the MBC.[4]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining MIC and MBC of A-53868A.

Proposed Mechanism of Action

While the specific signaling pathway for A-53868A is not fully elucidated, as a dipeptide antibiotic, it is proposed to share a mechanism of action with other antimicrobial peptides (AMPs). This often involves interaction with and disruption of the bacterial cell membrane.[4][5]

References

- 1. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 2. Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Fractioning on Antibacterial Activity of Enantia chlorantha Oliver (Annonaceae) Methanol Extract and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of A-53868A against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A is an antibiotic compound isolated from the fermentation broth of Streptomyces luridus. Structurally, it has been characterized as a dipeptide or organophosphonate-containing molecule. As with any novel antimicrobial agent, a critical step in its preclinical evaluation is the determination of its potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of A-53868A against a range of Gram-positive bacteria using the standardized broth microdilution method.

Data Presentation

The following table is a template for summarizing the Minimum Inhibitory Concentration (MIC) values of A-53868A against various Gram-positive bacterial strains. Researchers should populate this table with their experimentally determined data.

| Bacterial Strain | ATCC Number | A-53868A MIC (µg/mL) |

| Staphylococcus aureus | 29213 | [Insert Data] |

| Staphylococcus aureus (MRSA) | BAA-1717 | [Insert Data] |

| Enterococcus faecalis | 29212 | [Insert Data] |

| Enterococcus faecalis (VRE) | 51299 | [Insert Data] |

| Streptococcus pneumoniae | 49619 | [Insert Data] |

| Bacillus subtilis | 6633 | [Insert Data] |

| [Other Gram-positive] | [Specify] | [Insert Data] |

Experimental Protocols

Principle

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.

Materials and Reagents

-

A-53868A compound

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

Protocol

1. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar or Blood Agar), select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex the suspension gently to ensure a homogenous mixture.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to obtain an absorbance reading between 0.08 and 0.13 at 625 nm. A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in the appropriate broth medium (CAMHB or supplemented CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.

2. Preparation of A-53868A Dilutions:

-

Prepare a stock solution of A-53868A in a suitable solvent (e.g., sterile deionized water or DMSO, depending on the compound's solubility). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

-

Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the A-53868A working stock solution to well 1.

-

Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

-

Continue this serial dilution process from well 2 to well 10.

-

Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (broth only, no bacteria).

3. Inoculation and Incubation:

-

Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum (prepared in Step 1) to wells 1 through 11. This will bring the final volume in each well to 100 µL.

-

Do not add bacteria to well 12 (sterility control).

-

Cover the microtiter plate with a lid to prevent evaporation and contamination.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

4. Reading and Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading mirror or a light box can aid in visualization.

-

The MIC is the lowest concentration of A-53868A at which there is no visible growth. This is the first clear well in the dilution series.

-

The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear. If these controls do not give the expected results, the experiment is invalid and must be repeated.

Visualizations

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Logical relationship between MIC and antibacterial effects.

Application Notes and Protocols: Antibacterial Activity of A-53868A against Staphylococcus aureus

Notice to the User: Extensive searches for "A-53868A" and its antibacterial activity against Staphylococcus aureus did not yield specific data required to generate the requested Application Notes and Protocols. The search results did not contain quantitative data such as Minimum Inhibitory Concentrations (MICs), detailed experimental protocols, or elucidated mechanisms of action for a compound specifically identified as A-53868A. One publication confirmed the classification of A-53868A as a dipeptide antibacterial agent but provided no further details on its efficacy or mechanism against Staphylococcus aureus[1].

The following sections are structured to serve as a template. Should data for A-53868A become available, it can be populated into this framework. For illustrative purposes, information on other compounds with known anti-staphylococcal activity has been used to demonstrate the intended format and content.

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a major global health threat, necessitating the discovery and development of novel antimicrobial agents. This document provides a template for outlining the antibacterial activity and mechanism of action of a target compound against S. aureus.

Quantitative Data Summary

A comprehensive summary of the in vitro antibacterial activity of a compound is crucial for its evaluation. Data is typically presented in a tabular format for clarity and ease of comparison.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for a Hypothetical Compound against Staphylococcus aureus

| Staphylococcus aureus Strain | MIC (µg/mL) | Reference |

| ATCC 29213 (Methicillin-Susceptible) | Data Not Available | - |

| ATCC 43300 (Methicillin-Resistant) | Data Not Available | - |

| Clinical Isolate 1 | Data Not Available | - |

| Clinical Isolate 2 | Data Not Available | - |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. The following are standard methods used to assess the antibacterial activity of a compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

-

Suspend several colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Zone of Inhibition Assay (Disk Diffusion)

This method qualitatively assesses the antimicrobial activity of a substance.

Protocol:

-

Preparation of Agar Plates:

-

Prepare a bacterial lawn by evenly spreading a standardized S. aureus suspension (0.5 McFarland) onto the surface of a Mueller-Hinton Agar (MHA) plate.

-

-

Application of Compound:

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the disks onto the surface of the inoculated MHA plate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the clear zone of growth inhibition around each disk.

-

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Example Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the antibacterial activity of a compound.

Caption: General workflow for antibacterial compound screening and characterization.

Hypothetical Mechanism of Action Pathway

This diagram illustrates a hypothetical mechanism by which an antibacterial agent might disrupt bacterial cell wall synthesis.

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

References

Application Notes and Protocols for the Microbiological Evaluation of A-53868A

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A has been identified as a dipeptide-based anti-bacterial agent.[1] While the chemical nature of A-53868A is established, detailed public-domain data regarding its specific applications in microbiology research, including its spectrum of activity and mechanism of action, is limited. These application notes provide a comprehensive framework of standard protocols and methodologies that researchers can employ to characterize the microbiological properties of A-53868A or other novel antimicrobial compounds.

Data Presentation: Characterizing Antibacterial Efficacy

A crucial first step in evaluating a new antibacterial agent is to determine its potency against a diverse panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard metrics for this purpose. The data should be systematically organized for clear interpretation and comparison.

Table 1: Template for Summarizing the Antibacterial Spectrum of A-53868A

| Bacterial Species | Gram Stain | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (S/I/R) |

| Staphylococcus aureus | Positive | ATCC 29213 | |||

| Enterococcus faecalis | Positive | ATCC 29212 | |||

| Streptococcus pneumoniae | Positive | ATCC 49619 | |||

| Escherichia coli | Negative | ATCC 25922 | |||

| Pseudomonas aeruginosa | Negative | ATCC 27853 | |||

| Klebsiella pneumoniae | Negative | ||||

| Acinetobacter baumannii | Negative | ||||

| Methicillin-resistantStaphylococcus aureus (MRSA) | Positive | ||||

| Vancomycin-resistantEnterococcus (VRE) | Positive |

Note: S = Susceptible, I = Intermediate, R = Resistant. Interpretation is based on established clinical breakpoints for comparator antibiotics, as specific breakpoints for A-53868A are not yet established.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[2][3]

Materials:

-

A-53868A stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of A-53868A:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the A-53868A stock solution (at a concentration that is twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of A-53868A at which there is no visible growth of the microorganism.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the concentration at which the antimicrobial agent is bactericidal.

Materials:

-

MIC plate from Protocol 1

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipettes and tips

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10-100 µL aliquot.

-

Spread each aliquot onto a separate, appropriately labeled TSA plate.

-

-

Incubation:

-

Incubate the TSA plates at 35-37°C for 18-24 hours.

-

-

Interpretation:

-

The MBC is the lowest concentration of A-53868A that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

-

Elucidating the Mechanism of Action

Understanding how an antibacterial agent works is critical for its development. The following are common experimental approaches to investigate the mechanism of action.

Macromolecular Synthesis Inhibition Assays

These assays determine if the compound interferes with the synthesis of essential macromolecules like DNA, RNA, protein, or the cell wall. This is often done by measuring the incorporation of radiolabeled precursors into these macromolecules in the presence and absence of the test compound.

Membrane Permeability Assays

These assays assess whether the compound disrupts the bacterial cell membrane. This can be investigated using fluorescent dyes that are excluded by intact membranes but can enter and fluoresce within cells with compromised membranes.

Visualizations

Workflow for Characterizing a Novel Antibacterial Agent

Caption: A conceptual workflow for the microbiological characterization of a novel antibacterial compound.

Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Given that many antibacterial agents target cell wall synthesis, the following diagram illustrates a hypothetical mechanism where A-53868A could inhibit this pathway.[4][5]

Caption: Hypothetical inhibition of the bacterial peptidoglycan synthesis pathway by A-53868A.

References

- 1. Revised structure of A53868A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of A-53868A (A47934)

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A, also known as A47934, is a glycopeptide-aglycone antibiotic produced by the bacterium Streptomyces toyocaensis.[1][2] As a member of the glycopeptide class of antibiotics, which includes vancomycin (B549263) and teicoplanin, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4][5] This is achieved by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[5] A-53868A is unique among glycopeptides due to the presence of a sulfate (B86663) ester group.[1]

These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to A-53868A using standard laboratory methods. The provided methodologies are based on established guidelines for antimicrobial susceptibility testing (AST).

Antimicrobial Spectrum and Activity